An In-depth Technical Guide to 6-Chloro-2-ethoxynicotinic acid (CAS 1343080-22-7)
An In-depth Technical Guide to 6-Chloro-2-ethoxynicotinic acid (CAS 1343080-22-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Chloro-2-ethoxynicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific compound, this document synthesizes information from structurally related analogues to offer insights into its potential properties, synthesis, and applications.
Introduction: Unveiling a Privileged Scaffold
The pyridine ring is a fundamental heterocyclic scaffold found in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged" structure in medicinal chemistry, frequently incorporated into drug candidates to modulate their pharmacological profiles.[1][3] 6-Chloro-2-ethoxynicotinic acid belongs to this important class of compounds, featuring key substitutions on the pyridine core that are anticipated to influence its biological activity.
The presence of a chlorine atom and an ethoxy group on the nicotinic acid framework suggests its potential as a valuable intermediate in the synthesis of more complex molecules with tailored therapeutic properties. Nicotinic acid and its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and antitumor effects.[4][5][6][7][8]
Physicochemical Properties: An Estimation Based on Analogs
As of the latest literature review, specific experimental data for the physicochemical properties of 6-Chloro-2-ethoxynicotinic acid (CAS 1343080-22-7) are not publicly available. However, we can infer its likely characteristics by examining related compounds.
| Property | Predicted/Inferred Value | Basis of Estimation |
| Molecular Formula | C₈H₈ClNO₃ | Calculated from structure |
| Molecular Weight | 201.61 g/mol | Calculated from structure |
| Appearance | Likely a white to off-white solid | Based on similar nicotinic acid derivatives |
| Melting Point | Not available | Data for 6-Chloronicotinic acid is 194-197 °C |
| Boiling Point | Not available | Expected to be high due to the carboxylic acid group |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol | General solubility of similar organic acids |
The Architectural Logic: Decoding the Substituent Effects
The potential utility of 6-Chloro-2-ethoxynicotinic acid in drug design stems from the specific contributions of its substituents: the pyridine ring, the carboxylic acid, the chlorine atom, and the ethoxy group.
The Pyridine Core
The pyridine ring is an electron-deficient heterocycle that can act as a bioisostere for benzene rings, amines, and other nitrogen-containing heterocycles.[9] Its nitrogen atom can serve as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors.[1]
The Carboxylic Acid Group
The carboxylic acid at the 3-position is a key functional group that can participate in ionic interactions and hydrogen bonding. It is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
The 6-Chloro Substituent
The chlorine atom at the 6-position significantly influences the electronic properties of the pyridine ring, making it more susceptible to nucleophilic substitution. This feature is often exploited in the synthesis of more complex derivatives.[10][11] Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity.
The 2-Ethoxy Group
The ethoxy group at the 2-position is an electron-donating group that can modulate the reactivity and lipophilicity of the molecule. The presence of an alkoxy group at this position is a common strategy in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of a compound.[1]
Proposed Synthetic Pathways
Caption: Proposed synthesis of 6-Chloro-2-ethoxynicotinic acid.
Experimental Protocol (Hypothetical):
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Reaction Setup: To a solution of 2,6-dichloronicotinic acid in anhydrous ethanol, add sodium ethoxide at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and carefully neutralize with an aqueous acid (e.g., HCl) to precipitate the product.
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Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Applications in Drug Discovery
Derivatives of nicotinic acid are known to possess a broad spectrum of pharmacological activities. The structural motifs present in 6-Chloro-2-ethoxynicotinic acid suggest its potential as a key intermediate for the development of novel therapeutics.
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Anti-inflammatory Agents: Many 2-substituted nicotinic acid derivatives have shown potent anti-inflammatory properties.[6][8] The core structure of 6-Chloro-2-ethoxynicotinic acid is analogous to scaffolds found in some NSAIDs.
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Enzyme Inhibitors: The pyridine scaffold is present in numerous enzyme inhibitors.[3] The specific substitution pattern of this molecule could be tailored to target various enzymes implicated in disease.
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Anticancer Agents: Substituted pyridines have been investigated as anticancer agents.[3] For instance, a structurally related compound, 6-Chloro-2-ethylaminonicotinic acid, is an intermediate in the synthesis of a potent and selective VEGFR-3 inhibitor.[12]
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Antibacterial Agents: Nicotinic acid derivatives are also known for their antibacterial activity, particularly against Mycobacterium tuberculosis.[7]
Caption: Potential therapeutic areas for derivatives of this compound.
Safety and Handling
Specific safety and handling data for 6-Chloro-2-ethoxynicotinic acid are not available. The following recommendations are based on the safety profiles of structurally similar chlorinated pyridine carboxylic acids.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Move the person into fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
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Conclusion and Future Directions
6-Chloro-2-ethoxynicotinic acid represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its substituted pyridine core offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to fully characterize its physicochemical properties, validate its synthesis, and explore its biological activity. As our understanding of the structure-activity relationships of nicotinic acid derivatives continues to grow, compounds like 6-Chloro-2-ethoxynicotinic acid will undoubtedly play a crucial role in the development of next-generation therapeutics.
References
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The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (2026, January 18). Ningbo Inno Pharmchem Co., Ltd.1
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Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate.
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Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar.
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6-Chloro-2-ethylaminonicotinic Acid. Pharmaffiliates.
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Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024, March 15). PubMed.
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Ethyl 6-chloronicotinate. Chem-Impex.
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Method for producing 2-hydroxynicotinic acid derivative. Google Patents.
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Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters. Google Patents.
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Nicotinic acid derivatives. Drugs.com.
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Nicotinic acid derivatives: Application and uses, review. (2021, December 30). ResearchGate.
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Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate.
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Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021, October 12). Life Chemicals.
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An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. (2017, December 1). PMC.
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Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar.
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